2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine
Description
2,2-Dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine (CAS: 585562-39-6) is a bicyclic amine derivative featuring a tetrahydro-2H-pyran scaffold substituted with two methyl groups at the 2-position and a phenylethylamine moiety at the 4-position. The dimethyl groups enhance lipophilicity, while the phenylethyl substituent introduces steric bulk and aromatic interactions, making it a valuable intermediate in drug discovery .
Properties
IUPAC Name |
2,2-dimethyl-N-(1-phenylethyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12(13-7-5-4-6-8-13)16-14-9-10-17-15(2,3)11-14/h4-8,12,14,16H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJFAYDNJPOQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCOC(C2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 2,2-dimethyl-4-hydroxy-tetrahydropyran with 1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
2,2-Dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Tetrahydro-2H-Pyran-4-amine Derivatives
a) N-Methyltetrahydro-2H-pyran-4-amine (CAS: 220641-87-2)
- Structural Differences : Lacks both dimethyl and phenylethyl groups.
- Properties : Reduced steric hindrance and lower lipophilicity compared to the target compound.
- Applications : Serves as a simpler building block in medicinal chemistry, often used to study hydrogen-bonding interactions .
b) N,2,2-Trimethyltetrahydro-2H-pyran-4-amine
- Synthesis : Derived from 2,2-dimethyltetrahydro-2H-pyran-4-one via Schiff base formation and sodium borohydride reduction .
- Key Differences : Contains an additional methyl group on the amine nitrogen.
- Impact : Increased basicity and altered metabolic stability compared to the phenylethyl-substituted analog .
c) Tetrahydro-2H-pyran-4-amine acetate (CAS: 1005498-91-8)
Phenylethyl-Substituted Analogs
a) 3-Phenyl-5-(1-phenylethyl)-THTT (42)
- Structure : Contains a tetrahydro-1,3,5-thiadiazine-2-thione (THTT) core with phenylethyl and phenyl groups.
- Biological Activity : Exhibits potent antifungal activity against Candida krusei and C. parapsilosis, surpassing fluconazole in efficacy .
b) Pyridine Derivatives with Phenylethyl Groups
- Examples: 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile.
- Activity : Demonstrates antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis) and fungi, with inhibition zones up to 16 mm .
- Contrast : Pyridine-based compounds may offer broader-spectrum activity but lack the conformational rigidity of the tetrahydro-2H-pyran scaffold .
Hybrid Scaffolds with Heterocyclic Modifications
a) 2,2-Dimethyl-N-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methyl)tetrahydro-2H-pyran-4-amine (31)
- Structure: Combines the dimethylpyran-4-amine core with a quinoline-piperidine moiety.
- Properties: Higher molecular weight (MW: 368.27 g/mol) and enhanced target specificity due to the quinoline group .
- Applications : Investigated for CNS-targeted therapies, leveraging the piperidine group’s blood-brain barrier permeability .
b) N-[(1R,3S)-3-Isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyl-tetrahydro-2H-pyran-4-amine
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogs
| Compound | Molecular Weight (g/mol) | LogP* | Key Functional Groups | Biological Activity |
|---|---|---|---|---|
| Target Compound | 261.39 | ~3.5 | Dimethylpyran, phenylethylamine | Under investigation |
| N-Methyltetrahydro-2H-pyran-4-amine | 115.17 | ~0.8 | Methylamine, pyran | Hydrogen-bonding studies |
| 3-Phenyl-5-(1-phenylethyl)-THTT (42) | 332.47 | ~4.2 | THTT, phenylethyl | Antifungal |
| Quinoline-Piperidine Hybrid (31) | 368.27 | ~4.0 | Quinoline, piperidine | CNS-targeted therapies |
*LogP values estimated using computational tools.
Biological Activity
2,2-Dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine, also known as DMPEA, is a synthetic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C15H23NO
- CAS Number : 585562-39-6
- IUPAC Name : 2,2-dimethyl-N-(1-phenylethyl)oxan-4-amine
The biological activity of DMPEA is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate the activity of various enzymes and receptors, leading to significant biochemical effects. The exact pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and potential anti-inflammatory effects.
Pharmacological Effects
Research indicates that DMPEA exhibits several pharmacological properties:
- Neurotransmitter Modulation : DMPEA may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Anti-inflammatory Activity : Preliminary studies suggest that DMPEA could have anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .
Case Studies
- Study on Neurotransmission :
- A study explored the effects of DMPEA on serotonin receptors. Results indicated that DMPEA could enhance serotonin receptor activity, suggesting its potential as an antidepressant.
- Anti-inflammatory Research :
- Another study focused on the compound's effect on inflammatory markers in vitro. The findings demonstrated a reduction in pro-inflammatory cytokines when exposed to DMPEA, indicating its potential use in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DMPEA, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Aminotetrahydropyran | Tetrahydropyran derivative | Intermediate in organic synthesis |
| 4-Iodo-2,2-dimethyl-tetrahydropyran | Iodinated tetrahydropyran | Used in various chemical reactions |
| DMPEA | Dimethyl-substituted tetrahydropyran | Neurotransmitter modulation and anti-inflammatory effects |
Synthesis and Industrial Applications
The synthesis of DMPEA typically involves the reaction of 2,2-dimethyl-4-hydroxy-tetrahydropyran with 1-phenylethylamine under controlled conditions. This method allows for scalable production suitable for industrial applications. DMPEA is not only valuable for its biological properties but also serves as an intermediate in the synthesis of complex organic molecules and polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
